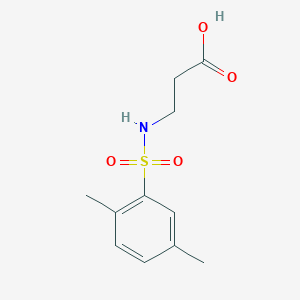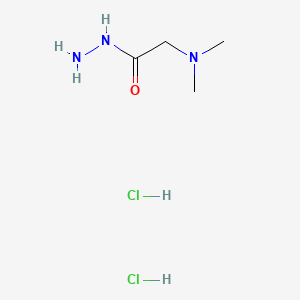
2-(4-クロロフェニル)-4-メチル-1,3-チアゾール-5-カルボン酸エチル
説明
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO2S and its molecular weight is 281.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学
医学分野では、この化合物はチアゾール誘導体と構造的に類似しており、チアゾール誘導体は抗腫瘍活性と細胞毒性が知られているため、有望視されています 。研究によると、特定のチアゾール化合物は、前立腺癌を含むヒト腫瘍細胞株に対して強力な効果を示したことが報告されています。これは、癌治療や創薬における潜在的な応用を示唆しています。
農業
2-(4-クロロフェニル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルと同様の化合物など、チアゾール誘導体は、農業での使用が検討されています。 特に、植物の生育調節と農薬の開発における役割が注目されています 。この化合物の構造的特徴は、作物保護と収量を向上させることを目的とした新しい農薬の合成に貢献する可能性があります。
材料科学
材料科学では、関連するチアゾール化合物は、有機半導体の製造に使用されてきました 。これらの材料は、その光学特性と太陽電池、OLED、センサーでの潜在的な使用が重要です。 熱蒸着技術によって薄膜を形成する能力は、電子デバイスの製造における有用性を示唆しています .
環境科学
2-(4-クロロフェニル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、環境科学における直接的な用途は明示的に文書化されていませんが、関連するクロロフェニル化合物は、さまざまな化学物質の合成に使用されています。 これらの物質は、環境モニタリングや修復技術において、汚染や汚染問題に対処するために調査する価値があります .
生化学
生化学的には、チアゾールとその誘導体は、酵素阻害と代謝経路の調節において重要な役割を果たしています 。この化合物は、タンパク質-リガンド相互作用を研究し、研究目的の生化学アッセイを開発する上で重要な役割を果たす可能性があります。
薬理学
チアゾール誘導体は、抗菌、抗ウイルス、抗炎症効果など、幅広い薬理活性を持っています 。2-(4-クロロフェニル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、より優れた有効性と耐性プロファイルの低下を備えた新しい治療薬を発見することを目的とした医薬品研究の候補となる可能性があります。
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules . Additionally, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .
Cellular Effects
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by altering the activity of transcription factors such as NF-κB and AP-1 . Furthermore, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, thereby preventing substrate binding and subsequent metabolism . Additionally, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in cellular function . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways . At higher doses, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and subsequent oxidative stress.
Metabolic Pathways
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It undergoes biotransformation primarily through oxidation and conjugation reactions mediated by cytochrome P450 enzymes . The resulting metabolites can further participate in glucuronidation and sulfation reactions, facilitating their excretion from the body . The compound’s metabolism can also influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is transported and distributed via specific transporters and binding proteins. It has been shown to interact with organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its cellular uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with metabolic enzymes and influences cellular energy production . Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its functional specificity .
特性
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDMHBKOGBVDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372485 | |
| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-12-6 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(4-chlorophenyl)-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















